(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone
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Overview
Description
Alpha-Furilmonoxime is an organic compound characterized by the presence of a furan ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Furilmonoxime can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of (2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-Furilmonoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
Alpha-Furilmonoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Alpha-Furilmonoxime can be compared with other similar compounds, such as:
Furfural oxime: Similar structure but lacks the furan ring.
Furfurylamine: Contains an amine group instead of an oxime.
Furan-2-carboxaldehyde oxime: Another oxime derivative of furan.
Uniqueness
Alpha-Furilmonoxime is unique due to the presence of both the furan ring and the oxime group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
4339-69-9 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C10H7NO4/c12-10(8-4-2-6-15-8)9(11-13)7-3-1-5-14-7/h1-6,13H/b11-9+ |
InChI Key |
RSLKNHHWFJLREX-LUAWRHEFSA-N |
SMILES |
C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2 |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/C(=O)C2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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